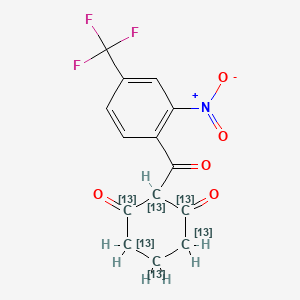

Nitisinone-13C6

Description

Properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)benzoyl](1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2/i1+1,2+1,3+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBCNLGXQFSTLU-GRIYWAASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)[13CH]([13C](=O)[13CH2]1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858179 | |

| Record name | 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-63-3 | |

| Record name | 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical characteristics of Nitisinone-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Nitisinone-13C6, an isotopically labeled form of Nitisinone. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for pharmacokinetic studies, metabolic tracing, and quantitative analysis.

Core Physicochemical Properties

This compound is a stable isotope-labeled version of Nitisinone, where six carbon atoms in the cyclohexane-1,3-dione ring have been replaced with Carbon-13 isotopes.[1] This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound, Nitisinone.[2]

Structural and Identification Data

| Property | Value |

| IUPAC Name | 2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione-1,2,3,4,5,6-¹³C₆[2] |

| Synonyms | NTBC-¹³C₆, Orfadin-¹³C₆, Nitisone-¹³C₆[2][3] |

| CAS Number | 1246815-63-3 |

| Molecular Formula | C₈[¹³C₆]H₁₀F₃NO₅ |

| Molecular Weight | 335.18 g/mol |

| Accurate Mass | 335.0712 |

| SMILES | [O-]--INVALID-LINK--c1cc(ccc1C(=O)[¹³CH]2--INVALID-LINK--[¹³CH2][¹³CH2][¹³CH2][¹³C]2=O)C(F)(F)F |

| InChI Key | OUBCNLGXQFSTLU-GRIYWAASSA-N |

Physical and Chemical Characteristics

| Property | Value |

| Appearance | A solid, Tan Solid, Light Beige to Brown Solid |

| Purity | ≥98%, >95% (HPLC) |

| Solubility | Slightly soluble: Chloroform, Ethyl AcetateSoluble: DMSO, Dimethylformamide (DMF)Sparingly soluble: Aqueous buffers |

| Storage Conditions | 2-8°C Refrigerator, -20°C |

| LogP | 1.6 |

Mechanism of Action: Inhibition of Tyrosine Catabolism

Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. By inhibiting HPPD, Nitisinone effectively blocks this pathway. This action is the therapeutic basis for treating Hereditary Tyrosinemia Type 1 (HT-1), as it prevents the accumulation of toxic metabolites like maleylacetoacetate and fumarylacetoacetate, and their subsequent conversion to the hepatotoxic and nephrotoxic compound, succinylacetone. This compound, being structurally and functionally identical to Nitisinone, follows the same mechanism of action.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods.

Protocol: Quantification by UPLC-MS/MS

This protocol is adapted from a validated method for determining Nitisinone in human plasma, where this compound serves as the internal standard (IS).

1. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Nitisinone and this compound (IS) in methanol at a concentration of 100 µg/mL.

-

Prepare standard working solutions by spiking blank human plasma with the Nitisinone stock solution to achieve a calibration curve range of 2–100 µg/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 6, 50, and 90 µg/mL).

2. Sample Preparation (Protein Precipitation):

-

To a 20 µL aliquot of plasma sample (standard, QC, or unknown), add the this compound IS.

-

Add acidified acetonitrile (0.2% formic acid) to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

3. UPLC-MS/MS Instrumental Analysis:

-

Chromatographic Column: Atlantis dC18 (2.1 x 100 mm, 3 µm).

-

Mobile Phase: 10 mM Ammonium Acetate and Methanol (10:90, v/v).

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

-

MRM Transitions:

-

Nitisinone: m/z 330 → 217.92

-

Nitisinone-¹³C₆ (IS): m/z 336 → 217.91

-

-

Ion Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

4. Data Analysis:

-

Quantify Nitisinone concentration by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve by plotting the peak area ratios against the known concentrations of the prepared standards.

-

Determine the concentration of unknown samples by interpolation from the calibration curve.

References

Unveiling the Intricacies of Nitisinone: A Technical Guide to the Research Applications of its Stable Isotope-Labeled Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), has revolutionized the treatment of hereditary tyrosinemia type 1 (HT-1) and shown promise in the management of alkaptonuria.[1][2][3][4] Its mechanism of action involves blocking the tyrosine catabolic pathway, thereby preventing the accumulation of toxic metabolites.[2] To delve deeper into its pharmacokinetics, metabolism, and for the development of robust bioanalytical methods, stable isotope-labeled Nitisinone has emerged as an indispensable tool in the research and drug development landscape. This technical guide provides an in-depth overview of the applications of stable isotope-labeled Nitisinone, with a focus on its use in quantitative bioanalysis, supported by detailed experimental protocols and data.

Core Application: Stable Isotope-Labeled Nitisinone as an Internal Standard in Bioanalysis

The most prominent and well-documented application of stable isotope-labeled Nitisinone is its use as an internal standard (IS) in quantitative bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled IS, such as Nitisinone-¹³C₆, is the gold standard for correcting for variability in sample preparation and matrix effects, ensuring the accuracy and precision of the analytical method.

Quantitative Data from Bioanalytical Method Validation

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of Nitisinone in human plasma using Nitisinone-¹³C₆ as an internal standard has been reported, demonstrating its suitability for clinical and research applications. The key performance characteristics of this method are summarized in the tables below.

Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method for Nitisinone

| Parameter | Value |

| Linearity Range | 2–100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.9991 |

| Lower Limit of Quantification (LLOQ) | 2 µg/mL |

Table 2: Precision and Accuracy of the UPLC-MS/MS Method for Nitisinone

| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Low QC | 1.9% to 4.5% | 3.2% to 6.2% |

| Medium QC | 1.9% to 4.5% | 3.2% to 6.2% |

| High QC | 1.9% to 4.5% | 3.2% to 6.2% |

Table 3: Recovery of Nitisinone and Nitisinone-¹³C₆ Internal Standard

| Analyte | Mean Extraction Recovery |

| Nitisinone | 93% |

| Nitisinone-¹³C₆ (IS) | 98% |

Experimental Protocol: Quantification of Nitisinone in Human Plasma using UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

This section details the experimental methodology for the quantitative analysis of Nitisinone in human plasma.

1. Materials and Reagents:

-

Nitisinone reference standard

-

Nitisinone-¹³C₆ (internal standard)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Human plasma (blank)

-

Atlantis dC18 column (2.1 x 100 mm, 3 µm) or equivalent

2. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Nitisinone and Nitisinone-¹³C₆ in methanol.

-

Prepare working standard solutions of Nitisinone by serial dilution of the stock solution with methanol.

-

Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.

4. Sample Preparation:

-

To a 20 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add the internal standard solution (Nitisinone-¹³C₆).

-

Perform protein precipitation by adding a suitable volume of organic solvent (e.g., methanol).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

5. UPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Atlantis dC18 (2.1 x 100 mm, 3 µm)

-

Mobile Phase: Methanol and 10 mM ammonium acetate (90:10, v/v)

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nitisinone: m/z 330 → 217.92

-

Nitisinone-¹³C₆ (IS): m/z 336 → 217.91

-

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy.

-

6. Data Analysis:

-

Integrate the peak areas for Nitisinone and the Nitisinone-¹³C₆ internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Nitisinone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Mechanism of Action

Nitisinone exerts its therapeutic effect by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, thereby blocking the formation of downstream toxic metabolites like maleylacetoacetate and fumarylacetoacetate in patients with HT-1.

Caption: Tyrosine catabolism pathway and the inhibitory action of Nitisinone.

Experimental Workflow: Bioanalytical Method Using Stable Isotope-Labeled Nitisinone

The following diagram illustrates the typical workflow for the quantitative analysis of Nitisinone in a biological matrix using a stable isotope-labeled internal standard.

Caption: Workflow for Nitisinone quantification using a stable isotope-labeled internal standard.

Future Perspectives and Other Potential Applications

While the primary application of stable isotope-labeled Nitisinone has been as an internal standard, its utility could extend to other areas of drug research and development:

-

Metabolism Studies: The use of ¹³C or ¹⁴C-labeled Nitisinone could facilitate the identification and characterization of its metabolites in vivo and in vitro. While some hydroxylated metabolites have been suggested, detailed metabolic profiling using labeled compounds would provide a more definitive understanding.

-

Pharmacokinetic (ADME) Studies: Deuterated or other stable isotope-labeled Nitisinone could be employed in "microdosing" studies or in combination with the unlabeled drug to precisely determine its absorption, distribution, metabolism, and excretion properties in humans.

-

Kinetic Isotope Effect Studies: Deuterium-labeled Nitisinone could be synthesized to investigate the kinetic isotope effect on its metabolism. This could provide insights into the rate-limiting steps of its biotransformation and potentially lead to the development of "soft drugs" with altered metabolic profiles.

Conclusion

Stable isotope-labeled Nitisinone, particularly Nitisinone-¹³C₆, is a critical tool for the accurate and precise quantification of the drug in biological matrices. The detailed UPLC-MS/MS methodology presented in this guide serves as a robust framework for researchers in clinical and preclinical settings. As research into Nitisinone continues, the application of stable isotope labeling techniques is expected to expand, further elucidating its metabolic fate and pharmacokinetic properties, and contributing to the optimization of its therapeutic use.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Nitisinone-13C6

This technical guide provides a comprehensive overview of the stability and degradation pathways of Nitisinone and its stable isotope-labeled counterpart, Nitisinone-13C6. The information is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of degradation pathways and experimental workflows.

Introduction

Nitisinone, 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase. It is a critical therapeutic agent for the treatment of hereditary tyrosinemia type 1 (HT-1)[1]. This compound, where the six carbon atoms of the cyclohexane-1,3-dione ring are replaced with the stable isotope ¹³C, serves as an essential internal standard for the accurate quantification of Nitisinone in biological matrices by mass spectrometry[2]. Understanding the stability and degradation of both the active pharmaceutical ingredient (API) and its labeled analogue is paramount for ensuring drug quality, safety, and efficacy.

While extensive stability data is available for Nitisinone, specific forced degradation studies on this compound are not extensively documented in publicly available literature. However, as a stable isotope-labeled compound where the label is not at a site of metabolic activity, its chemical stability and degradation pathways are expected to be identical to those of unlabeled Nitisinone. One supplier notes that this compound is stable for at least four years when stored at -20°C[2].

Quantitative Stability Data

Forced degradation studies have been conducted on Nitisinone to assess its stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The following tables summarize the quantitative data from these studies.

Table 1: Summary of Forced Degradation Studies of Nitisinone in Solution

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 5 M HCl | 90 min | Reflux | ~15% | [1][3] |

| Base Hydrolysis | 5 M NaOH | 90 min | Reflux | ~11% | |

| Oxidation | 1% H₂O₂ | 30 min | 80°C | >92% | |

| Oxidation | 0.5% H₂O₂ | 30 min | 80°C | ~66% |

Table 2: Summary of Forced Degradation Studies of Nitisinone in Solid State

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |

| Thermal | Dry Heat | 5 days | 80°C | ~10% | |

| Photolytic (Visible) | Tungsten Lamp (100 W) | 5 days | Ambient | No significant degradation | |

| Photolytic (UV) | Mercury Lamp (200 W) | 5 days | Ambient | ~12% |

Table 3: Stability of Nitisinone in Different Solvents and Conditions

| Sample Type | Storage Condition | Duration | Stability (Recovery %) | Reference |

| Standard stock solution in methanol | Refrigerator | 5 days | >99.5% | |

| Working standard solution in mobile phase | Room Temperature | 8 hours | >99% | |

| Working standard solution in mobile phase | Room Temperature | 24 hours | <75% | |

| Processed plasma samples | Room Temperature | 24 hours | ≥ 91% | |

| Unprocessed plasma samples | Room Temperature | 24 hours | ≥ 91% | |

| Unprocessed plasma samples | -20°C | 8 weeks | ≥ 91% | |

| Plasma samples after 3 freeze-thaw cycles | -20°C to Room Temperature | 3 cycles | ≥ 94% |

Degradation Pathways

Under stress conditions, Nitisinone primarily degrades into two major products: 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) and 2-amino-4-(trifluoromethyl)benzoic acid (ATFA). The formation of these products suggests a hydrolytic cleavage of the bond connecting the benzoyl group to the cyclohexanedione ring. The reduction of the nitro group to an amino group leads to the formation of ATFA.

Below is a diagram illustrating the proposed degradation pathway of Nitisinone.

Experimental Protocols

This section details the methodologies employed in the forced degradation studies of Nitisinone.

Forced Degradation Study Protocol

A solution of Nitisinone at an initial concentration of 250 µg/mL or the bulk powder was used for the stress studies. After the degradation period, samples were diluted to a concentration of 25 µg/mL with the mobile phase for analysis.

-

Acid Hydrolysis : A solution of Nitisinone was prepared in 5 M HCl and refluxed for 90 minutes.

-

Base Hydrolysis : A solution of Nitisinone was prepared in 5 M NaOH and refluxed for 90 minutes.

-

Oxidative Degradation : A solution of Nitisinone was prepared in a mixture of 0.5% or 1% hydrogen peroxide and methanol (85:15 v/v) and kept in a water bath at 80°C for 30 minutes.

-

Thermal Degradation : A thin layer of Nitisinone bulk powder was placed in a dry oven at 80°C for 5 days.

-

Photolytic Degradation : Nitisinone bulk powder was exposed to visible light (100 W tungsten lamp) and UV light (200 W low-pressure mercury lamp) for 5 days.

Analytical Method for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed for the determination of Nitisinone in the presence of its degradation products.

-

Chromatographic System : Waters HPLC system with a UV/Vis detector.

-

Column : Nova-Pak C18, 4 µm, 150 x 3.9 mm.

-

Mobile Phase : A mixture of 50 mM NaH₂PO₄ (pH adjusted to 2.5 with o-phosphoric acid) and acetonitrile (45:55, v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 280 nm.

-

Injection Volume : 20 µL.

The workflow for a typical forced degradation study is illustrated in the diagram below.

Conclusion

Nitisinone is relatively stable under thermal and photolytic conditions but shows significant degradation under oxidative stress. In acidic and basic conditions, degradation is also observed, leading to the formation of 2-nitro-4-(trifluoromethyl)benzoic acid and 2-amino-4-(trifluoromethyl)benzoic acid. While specific stability data for this compound is limited, its degradation pathways are expected to mirror those of unlabeled Nitisinone. The provided experimental protocols and stability data serve as a valuable resource for researchers and professionals involved in the development and quality control of Nitisinone-containing pharmaceutical products.

References

Nitisinone-13C6: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Solubility Data

Nitisinone is a crystalline solid that is sparingly soluble in aqueous buffers and practically insoluble in water.[1] Its solubility is significantly enhanced in organic solvents. For maximal solubility in aqueous buffers, it is recommended to first dissolve Nitisinone in DMSO and then dilute with the aqueous buffer of choice.[2]

Table 1: Quantitative Solubility of Nitisinone in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| Ethanol | ~1 mg/mL | [2] |

| Methanol | Soluble | |

| DMSO:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL | |

| Water | Practically Insoluble (0.00811 mg/mL) |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol ensures that a saturated solution is formed and that the measurement reflects the true equilibrium solubility.

Materials

-

Nitisinone-13C6

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF)

-

Sealed glass vials or flasks

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid should be visible to ensure that the solution is saturated.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.

-

Quantification: Accurately dilute the clear, saturated filtrate to a concentration within the linear range of a pre-validated analytical method, such as HPLC.

-

Analysis: Analyze the diluted sample using the chosen analytical method to determine the concentration of this compound.

-

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Mechanism of Action: Inhibition of Tyrosine Catabolism

Nitisinone is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the tyrosine catabolic pathway. By inhibiting HPPD, Nitisinone prevents the breakdown of tyrosine, thereby preventing the accumulation of toxic downstream metabolites in genetic disorders such as Hereditary Tyrosinemia Type 1.

Caption: The signaling pathway of tyrosine catabolism and the inhibitory action of Nitisinone on HPPD.

References

Nitisinone-¹³C₆: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the commercial availability, analytical applications, and technical specifications of Nitisinone-¹³C₆, a crucial tool in clinical and pharmaceutical research.

Introduction

Nitisinone-¹³C₆ is the stable isotope-labeled form of Nitisinone, a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme plays a critical role in the catabolic pathway of tyrosine. By inhibiting HPPD, Nitisinone prevents the accumulation of toxic metabolic byproducts. This mechanism of action is the basis for its therapeutic use in the treatment of hereditary tyrosinemia type 1 (HT-1), a rare genetic disorder.[1] The incorporation of six carbon-13 atoms into the cyclohexanedione ring of the Nitisinone molecule makes Nitisinone-¹³C₆ an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled drug, yet it is distinguishable by its higher mass. This allows for precise and accurate quantification of Nitisinone in complex biological matrices, a critical aspect of pharmacokinetic, metabolic, and bioequivalence studies.[3][4]

Commercial Availability and Suppliers

Nitisinone-¹³C₆ is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and pharmaceutical development. The availability and product specifications may vary between suppliers. Researchers are advised to request a certificate of analysis for lot-specific information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| Cayman Chemical | Nitisinone-¹³C₆ | 1246815-63-3 | C₈[¹³C₆]H₁₀F₃NO₅ | 335.2 | ≥98% | Intended for use as an internal standard for the quantification of nitisinone by GC- or LC-MS. |

| Santa Cruz Biotechnology | Nitisinone-¹³C₆ | 1246815-63-3 | C₈(¹³C)₆H₁₀F₃NO₅ | 335.18 | Not specified | Labeled herbicidal triketone. For Research Use Only. |

| LGC Standards | Nitisinone-¹³C₆ | 1246815-63-3 | C₈ ¹³C₆ H₁₀ F₃ N O₅ | 335.18 | >95% (HPLC) | API; Stable Isotope Labelled. |

| Simson Pharma Limited | Nitisinone-¹³C₆ | Not Available | C₈¹³C₆H₁₀F₃NO₅ | 335.18 g/mol | Not specified | In stock. Accompanied by a Certificate of Analysis. |

| Toronto Research Chemicals Inc. | Nitisinone-¹³C₆ | 1246815-63-3 | C₈[¹³C₆]H₁₀F₃NO₅ | 335.18 | Not specified | As referenced in Alvi and Dgither, 2024. |

Role in the Tyrosine Metabolic Pathway

Nitisinone's therapeutic effect is derived from its targeted inhibition of the tyrosine catabolic pathway. Understanding this pathway is crucial for appreciating the role of Nitisinone and its labeled counterpart in research.

In individuals with hereditary tyrosinemia type 1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of toxic upstream metabolites, causing severe liver and kidney damage. Nitisinone therapy blocks the pathway at an earlier stage by inhibiting HPPD, thereby preventing the formation of these harmful substances.

Experimental Protocols and Applications

Nitisinone-¹³C₆ is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Nitisinone in biological samples. This is essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.

Quantification of Nitisinone in Human Plasma by UPLC-MS/MS

A detailed method for the determination of Nitisinone in human plasma using Nitisinone-¹³C₆ as an internal standard has been described by Alvi and Dgither (2024).

Sample Preparation:

-

Transfer 20 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL micro-centrifuge tube.

-

Add 500 µL of acetonitrile containing Nitisinone-¹³C₆ (internal standard) at a concentration of 100 µg/mL.

-

Vortex the mixture for one minute.

-

Centrifuge at room temperature for 10 minutes.

-

Transfer approximately 50 µL of the supernatant to an auto-sampler vial.

-

Inject 5 µL of the supernatant for UPLC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |

| Mobile Phase | Methanol and 10 mM Ammonium Acetate (90:10, v/v) |

| Flow Rate | 0.25 mL/min |

| Run Time | 2 minutes |

| Mass Spectrometry System | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MRM Transitions | Nitisinone: m/z 330 → 217.92Nitisinone-¹³C₆: m/z 336 → 217.91 |

| Collision Energy | 20 eV |

| Dwell Time | 0.136 seconds |

| Ion Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

Method Validation Data:

The following table summarizes the validation parameters for the UPLC-MS/MS method described above.

| Parameter | Result |

| Linearity Range | 2–100 µg/mL (R² ≥ 0.9991) |

| Intra-day Precision (%CV) | 1.9% to 4.5% |

| Inter-day Precision (%CV) | 3.2% to 6.2% |

| Intra-day Bias | 2.7% to 4.5% |

| Inter-day Bias | 2.4% to 3.1% |

| Extraction Recovery (Nitisinone) | 93% |

| Extraction Recovery (Nitisinone-¹³C₆) | 98% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Application in Pharmacokinetic and Bioequivalence Studies

Stable isotope-labeled internal standards like Nitisinone-¹³C₆ are the gold standard in pharmacokinetic (PK) and bioequivalence (BE) studies. They are crucial for minimizing the impact of matrix effects and ensuring the accuracy and precision of the analytical results.

In bioequivalence studies comparing different formulations of Nitisinone, a robust and validated analytical method is essential to accurately determine key pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve). The use of a stable isotope-labeled internal standard is often a regulatory expectation for such studies.

The workflow for a typical bioequivalence study involving Nitisinone-¹³C₆ is outlined below.

Conclusion

Nitisinone-¹³C₆ is an indispensable tool for researchers and drug development professionals working with Nitisinone. Its commercial availability from reputable suppliers ensures access to a high-quality internal standard for analytical method development and validation. The use of Nitisinone-¹³C₆ in conjunction with sensitive analytical techniques like UPLC-MS/MS allows for the accurate and precise quantification of Nitisinone in biological matrices. This is fundamental for ensuring the safety and efficacy of Nitisinone in clinical practice and for meeting the stringent regulatory requirements for the approval of new drug formulations. The detailed experimental protocols and validation data presented in this guide provide a solid foundation for the implementation of robust analytical methods in both research and regulated environments.

References

Navigating the Technical Landscape of Nitisinone-13C6: A Guide to Safe Handling, Storage, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage guidelines for Nitisinone-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the therapeutic agent Nitisinone. Adherence to these protocols is paramount to ensure personnel safety, maintain sample integrity, and generate reliable scientific data.

Compound Profile and Safety Data

This compound is a synthetic compound intended for research and analytical purposes. As with any chemical substance, a thorough understanding of its properties and potential hazards is essential.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione-1,2,3,4,5,6-¹³C₆ |

| Molecular Formula | C₈¹³C₆H₁₀F₃NO₅ |

| Molecular Weight | 335.18 g/mol |

| Appearance | Solid |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[1] |

| Storage Temperature | -20°C[1][2] |

| Shipping Temperature | Room temperature[1][2] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures |

| Toxic in contact with skin. | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |

| GHS Pictograms |

Experimental Protocols

Analytical Method for Quantification: RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate determination of Nitisinone and, by extension, the use of this compound as an internal standard.

Experimental Conditions:

-

Column: Develosil ODS HG-5 RP C18 (5µm, 15cm x 4.6mm i.d.)

-

Mobile Phase: Methanol and Phosphate buffer (0.02M, pH 3.6) in a 45:55 (v/v) ratio.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 255 nm.

-

Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve Nitisinone in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Extract Nitisinone from the sample matrix using a suitable solvent. The internal standard, this compound, should be added at the beginning of the extraction process.

-

Chromatographic Analysis: Inject the prepared standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area ratios of Nitisinone to this compound against the concentration of the standard solutions. Determine the concentration of Nitisinone in the samples from the calibration curve.

Stability Testing: Forced Degradation Studies

To ensure the reliability of analytical data, the stability of Nitisinone should be evaluated under various stress conditions. These studies help to identify potential degradation products and establish appropriate storage and handling conditions.

Methodology:

-

Acid Degradation: Expose a solution of Nitisinone to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Degradation: Expose a solution of Nitisinone to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of Nitisinone with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of Nitisinone to dry heat (e.g., 60°C).

-

Photolytic Degradation: Expose a solution of Nitisinone to UV light.

Samples from each stress condition should be analyzed at appropriate time intervals using a validated stability-indicating HPLC method.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the handling and mechanism of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: Recommended storage conditions for maintaining this compound stability.

Caption: The mechanism of action of Nitisinone in the tyrosine catabolic pathway.

Toxicology Summary

Toxicological data for Nitisinone, the unlabeled parent compound, provides insight into the potential risks associated with this compound. It is important to note that many of the early toxicology studies on Nitisinone were not conducted under Good Laboratory Practice (GLP) standards and may have had limitations in their design.

Key Findings from Non-clinical Studies:

-

Ocular Toxicity: Corneal opacities and lesions have been observed in rats and dogs at repeated doses. This is believed to be related to elevated plasma tyrosine levels resulting from the inhibition of 4-hydroxyphenylpyruvate dioxygenase.

-

Reproductive Toxicity: Studies in mice and rabbits have shown evidence of reproductive and developmental toxicity, including incomplete skeletal ossification of fetuses.

-

General Toxicity: Repeat-dose toxicity studies have been conducted in various animal models, with the primary target organs being the eyes and, in some cases, effects on the liver and kidneys at higher doses.

Due to the limited availability of detailed public protocols for these specific toxicology studies, researchers should consult comprehensive safety data sheets and, where possible, the primary literature for further information.

Conclusion

This compound is an invaluable tool for researchers. Its safe and effective use hinges on a thorough understanding of its properties and adherence to established guidelines. This technical guide provides a foundational framework for its handling, storage, and analysis. All laboratory personnel should be trained on these procedures, and all work should be conducted in accordance with institutional safety policies and regulatory requirements.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nitisinone in Human Plasma Using Nitisinone-¹³C₆ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nitisinone in human plasma. Nitisinone is the primary therapeutic agent for hereditary tyrosinemia type 1 (HT-1)[1][2]. The method utilizes a stable isotope-labeled internal standard, Nitisinone-¹³C₆, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation, enabling a high throughput of samples.

Introduction

Nitisinone is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme in the tyrosine catabolic pathway.[1][2][3] By blocking this enzyme, nitisinone prevents the accumulation of toxic metabolites in patients with HT-1. Therapeutic drug monitoring of nitisinone is crucial to optimize dosage and ensure treatment efficacy while minimizing potential side effects.

The use of a stable isotope-labeled internal standard, such as Nitisinone-¹³C₆, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible results. This application note provides a detailed protocol for the quantification of nitisinone in human plasma using Nitisinone-¹³C₆ as the internal standard.

Signaling Pathway

Caption: Tyrosine catabolism and the inhibitory action of Nitisinone.

Experimental Workflow

Caption: General workflow for Nitisinone analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of nitisinone using Nitisinone-¹³C₆ as an internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 2 - 100 µg/mL | |

| 19.53 - 2500 ng/mL | ||

| 1.56 - 400 ng/mL | ||

| Correlation Coefficient (R²) | ≥ 0.9991 | |

| 0.9908 - 0.9997 | ||

| 0.9991 | ||

| Lower Limit of Quantification (LLOQ) | 0.3 µg/mL | |

| 19.53 ng/mL | ||

| 1.18 nM (0.39 ng/mL) | ||

| Limit of Detection (LOD) | 0.1 µg/mL | |

| 0.76 nM (0.25 ng/mL) |

Table 2: Accuracy and Precision

| Parameter | Concentration | Value (%CV) | Reference |

| Intra-day Precision | Low QC | 1.9 - 4.5 | |

| Mid QC | 1.82 - 11.07 | ||

| High QC | 4.3 - 7.5 | ||

| Inter-day Precision | Low QC | 3.2 - 6.2 | |

| Mid QC | 1.91 - 12.65 | ||

| High QC | 4.3 - 7.4 | ||

| Accuracy | Low QC | 93.20 - 107.81% | |

| Mid QC | 89.19 - 112.83% | ||

| High QC | -3.7 to -1.3% Bias |

Table 3: Recovery and Stability

| Parameter | Analyte | Recovery (%) | Reference |

| Extraction Recovery | Nitisinone | 93 - 100.9 | |

| Nitisinone-¹³C₆ | 98 | ||

| Stability Condition | Duration | Stability (%) | Reference |

| Room Temperature (Processed) | 24 hours | ≥ 91 | |

| Room Temperature (Unprocessed) | 28 hours | - | |

| -20°C | 122 days | - | |

| -70°C | 83 days | - | |

| Freeze-Thaw Cycles | 3-4 cycles | ≥ 91 |

Detailed Experimental Protocols

Materials and Reagents

-

Nitisinone analytical standard

-

Nitisinone-¹³C₆ internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (blank)

Protocol 1: Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

To 20 µL of plasma, add the internal standard solution (Nitisinone-¹³C₆).

-

Add 500 µL of acetonitrile (or methanol) to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions

-

LC System: UPLC or HPLC system

-

Column: Atlantis dC18 (2.1 x 100 mm, 3 µm) or equivalent reversed-phase C18 column

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: Methanol

-

Gradient/Isocratic: 90% Methanol and 10% 10 mM ammonium-acetate (isocratic)

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: Approximately 1 minute

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode

-

Ionization Mode: Positive

-

MRM Transitions:

-

Nitisinone: m/z 330 → 217.92

-

Nitisinone-¹³C₆ (IS): m/z 336 → 217.91

-

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

Data Analysis

-

Integrate the chromatographic peaks for nitisinone and Nitisinone-¹³C₆.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of nitisinone in the QC and unknown samples from the calibration curve.

Conclusion

The presented LC-MS/MS method utilizing Nitisinone-¹³C₆ as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of nitisinone in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for routine therapeutic drug monitoring and clinical research applications, ultimately aiding in the effective management of patients with hereditary tyrosinemia type 1.

References

Application Note: Quantification of Nitisinone in Human Plasma by UPLC-MS/MS using a Stable Isotope-Labeled Internal Standard

Introduction

Nitisinone, or NTBC, is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the tyrosine catabolic pathway.[1] It is a critical therapeutic agent for the management of Hereditary Tyrosinemia Type 1 (HT-1), a rare genetic disorder caused by a deficiency of fumarylacetoacetate hydrolase.[2] By blocking the tyrosine degradation pathway, nitisinone prevents the accumulation of toxic metabolites, thereby mitigating severe liver and kidney damage.[2] Monitoring the plasma concentration of nitisinone is crucial for ensuring therapeutic efficacy and patient compliance. This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of nitisinone in human plasma, employing Nitisinone-13C6 as a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle

This method utilizes a simple protein precipitation technique for sample preparation. The analysis is performed by UPLC-MS/MS in positive ion mode, which offers high selectivity and sensitivity for the detection of nitisinone and its 13C6-labeled internal standard.[3][4] The use of a stable isotope-labeled internal standard is essential as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a more accurate quantification.

Experimental Protocol

1. Materials and Reagents

-

Nitisinone analytical standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of nitisinone and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of nitisinone by serial dilution of the stock solution with methanol to achieve concentrations for calibration curve points.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol.

4. Sample Preparation

-

Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

Add 20 µL of blank human plasma to the appropriately labeled tubes.

-

Spike the plasma with the corresponding nitisinone working standard solutions to prepare the calibration curve and QC samples.

-

Add the internal standard working solution to all tubes (except for the blank matrix).

-

Precipitate the plasma proteins by adding a specific volume of methanol.

-

Vortex mix the samples thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

5. UPLC-MS/MS Conditions

A UPLC-MS/MS method for the determination of nitisinone in human plasma has been developed and validated.

-

UPLC Column: Atlantis dC18 column (2.1 x 100 mm, 3 µm)

-

Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (90:10, v/v)

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS Detection: Multiple Reaction Monitoring (MRM)

-

Nitisinone Transition: m/z 330 → 217.92

-

This compound (IS) Transition: m/z 336 → 217.91

-

-

Retention Time: Approximately 0.88 minutes for both nitisinone and the internal standard.

6. Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

-

Linearity: The relationship between the concentration of nitisinone and the peak area ratio to the internal standard was linear over the range of 2–100 µg/mL, with a correlation coefficient (R²) of ≥ 0.9991.

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations. The coefficient of variation (%CV) for intra-day precision ranged from 1.9% to 4.5%, and for inter-day precision from 3.2% to 6.2%.

-

Recovery: The extraction recoveries for nitisinone and the internal standard were determined to be 93% and 98%, respectively.

-

Stability: Nitisinone was found to be stable in unprocessed plasma samples for 24 hours at room temperature and for 8 weeks at -20°C. It was also stable through three freeze-thaw cycles.

Data Presentation

Table 1: UPLC-MS/MS Method Parameters

| Parameter | Value |

| UPLC Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |

| Mobile Phase | Methanol : 10 mM Ammonium Acetate (90:10, v/v) |

| Flow Rate | 0.25 mL/min |

| Ionization Mode | ESI Positive |

| Nitisinone MRM | 330 → 217.92 m/z |

| This compound MRM | 336 → 217.91 m/z |

| Retention Time | ~0.88 min |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 2 - 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.9991 |

| Intra-day Precision (%CV) | 1.9% - 4.5% |

| Inter-day Precision (%CV) | 3.2% - 6.2% |

| Nitisinone Recovery | 93% |

| This compound Recovery | 98% |

Visualizations

Caption: Experimental workflow for Nitisinone quantification in plasma.

Caption: Mechanism of action of Nitisinone in the tyrosine catabolic pathway.

References

Application Notes and Protocols for Nitisinone-13C6 in Animal Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a crucial therapeutic agent for the treatment of hereditary tyrosinemia type 1 (HT-1).[1][2] Its mechanism of action involves blocking the tyrosine catabolism pathway, thereby preventing the accumulation of toxic metabolites.[1][2][3] To facilitate preclinical research and drug development, isotopically labeled internal standards are essential for accurate bioanalysis. Nitisinone-13C6, a stable isotope-labeled form of nitisinone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise and accurate quantification of nitisinone in biological matrices during pharmacokinetic (PK) studies in animal models.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies in rodent models, specifically mice and rats.

Mechanism of Action of Nitisinone

Nitisinone competitively inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine degradation pathway. This inhibition prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, thus blocking the formation of downstream toxic metabolites like maleylacetoacetate and fumarylacetoacetate, which are responsible for the liver and kidney damage seen in HT-1.

Pharmacokinetic Data of Nitisinone in Animal Models

The following tables summarize key pharmacokinetic parameters of nitisinone observed in rats and mice. These values are essential for designing and interpreting pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Nitisinone in Rats

| Parameter | Value | Conditions | Source |

| Terminal Half-life (t½) | ~9 hours | Oral administration | |

| Bioavailability | >90% | Oral administration of radiolabeled nitisinone | |

| Distribution | Selective retention in liver and kidneys | Single oral dose of [14C]-nitisinone |

Table 2: Pharmacokinetic Parameters of Nitisinone in Mice

| Parameter | Value | Conditions | Source |

| Distribution | Selective retention in the liver and kidneys | Single oral dose of [14C]-nitisinone (30 µmol/kg) | |

| Note | Further specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for mice require targeted investigation. |

Experimental Protocols

A typical pharmacokinetic study involves animal preparation, administration of the test compound, collection of biological samples at various time points, and subsequent analysis to determine drug concentration.

Protocol 1: Pharmacokinetic Study of Nitisinone in Mice

1. Animal Model and Housing:

-

Species: Male or female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

-

Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

-

Acclimation: Allow at least one week for acclimatization before the start of the study.

2. Dose Formulation and Administration:

-

Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water).

-

Dose Preparation: Dissolve nitisinone in the vehicle to the desired concentration.

-

Administration: Administer a single oral dose of nitisinone via gavage. The volume should be appropriate for the mouse's weight (e.g., 10 mL/kg).

3. Blood Sample Collection:

-

Method: Collect blood samples via submandibular vein puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Volume: Collect approximately 50-100 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).

-

Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Protocol 2: Bioanalytical Method for Nitisinone Quantification in Mouse Plasma using LC-MS/MS

1. Sample Preparation:

-

Thawing: Thaw plasma samples on ice.

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized based on the expected range of nitisinone concentrations).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation (e.g., at 14,000 rpm for 10 minutes at 4°C) to precipitate proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

Table 3: Exemplary MRM Transitions for Nitisinone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Nitisinone | 330.0 | 218.0 | Positive |

| This compound (IS) | 336.0 | 224.0 | Positive |

| Note: These values may need to be optimized for the specific instrument used. |

3. Data Analysis:

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of nitisinone into blank mouse plasma and processing them alongside the study samples.

-

Quantification: Determine the concentration of nitisinone in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Pharmacokinetic Analysis: Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Conclusion

The use of this compound as an internal standard is critical for the development of robust and reliable bioanalytical methods for quantifying nitisinone in animal pharmacokinetic studies. The detailed protocols provided herein offer a framework for researchers to design and execute these studies, generating high-quality data to support the preclinical development of nitisinone and related compounds. Adherence to these methodologies will ensure the accuracy and reproducibility of findings, ultimately contributing to a better understanding of the pharmacology of this important therapeutic agent.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Nitisinone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Nitisinone in human plasma. Nitisinone is a critical therapeutic agent for the management of Hereditary Tyrosinemia Type 1 (HT-1). The described method is rapid, sensitive, and specific, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol includes a straightforward protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Introduction

Nitisinone is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, an enzyme in the tyrosine catabolic pathway.[1][2] By blocking this enzyme, Nitisinone prevents the accumulation of toxic metabolites in patients with HT-1, a rare genetic disorder.[3][4] Monitoring plasma concentrations of Nitisinone is crucial to ensure therapeutic efficacy and patient compliance.[5] This application note provides a comprehensive protocol for the quantification of Nitisinone in human plasma using UPLC-MS/MS, a technique that offers high sensitivity and selectivity.

Signaling Pathway

Nitisinone's mechanism of action involves the inhibition of the tyrosine degradation pathway. By blocking the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), it prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This, in turn, reduces the formation of downstream toxic metabolites like maleylacetoacetate and fumarylacetoacetate, which are responsible for the severe liver and kidney damage observed in HT-1.

Caption: Mechanism of action of Nitisinone in the tyrosine catabolic pathway.

Experimental Workflow

The analytical workflow consists of sample preparation, UPLC separation, and MS/MS detection. Plasma samples are first subjected to protein precipitation using acetonitrile. Following centrifugation, the supernatant is injected into the UPLC-MS/MS system for analysis.

Caption: Experimental workflow for Nitisinone analysis.

Experimental Protocols

Materials and Reagents

-

Nitisinone reference standard

-

Nitisinone-¹³C₆ internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Atlantis dC18 (2.1 x 100 mm, 3 µm) or ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

UPLC Conditions

| Parameter | Setting |

| Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic at 10:90 (A:B) |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 2 minutes |

MS/MS Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | Nitisinone: 330 -> 217.92 |

| Nitisinone-¹³C₆ (IS): 336 -> 217.91 | |

| Collision Energy | 20 eV |

Sample Preparation

-

Pipette 20 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 500 µL of acetonitrile containing the internal standard (Nitisinone-¹³C₆).

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at room temperature.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Method Validation Data

The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Linearity and Range

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Nitisinone | 2 - 100 | ≥ 0.9991 |

Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 2 | 1.9 - 4.5 | 95.5 - 101.9 | 3.2 - 6.2 | 96.9 - 102.4 |

| Medium | 50 | 2.1 - 3.8 | 96.2 - 103.8 | 3.5 - 5.5 | 97.5 - 101.5 |

| High | 90 | 2.5 - 4.1 | 95.9 - 104.1 | 3.8 - 5.9 | 98.1 - 101.9 |

Recovery and Matrix Effect

| Analyte | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |

| Nitisinone | 6 | 93 | Not Reported |

| 50 | 93 | Not Reported | |

| 90 | 93 | Not Reported | |

| Nitisinone-¹³C₆ (IS) | 100 | 98 | Not Reported |

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of Nitisinone in human plasma. The simple sample preparation, short run time, and excellent analytical performance make it an ideal tool for therapeutic drug monitoring and research applications involving Nitisinone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Nitisinone? [synapse.patsnap.com]

- 3. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitisinone - Wikipedia [en.wikipedia.org]

- 5. Validation of a therapeutic range for nitisinone in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Nitisinone-¹³C₆ in Hereditary Tyrosinemia Type 1 Research

Introduction

Hereditary Tyrosinemia Type 1 (HT-1) is a rare autosomal recessive disorder of amino acid metabolism caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1] This deficiency leads to the accumulation of toxic metabolites, primarily maleylacetoacetate, fumarylacetoacetate, and their derivatives succinylacetoacetate and succinylacetone (SA), resulting in severe liver and kidney damage, rickets, and a high risk of developing hepatocellular carcinoma (HCC).[2][3][4] Nitisinone (NTBC) has revolutionized the treatment of HT-1.[3] It acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of FAH in the tyrosine catabolic pathway. This inhibition prevents the formation of toxic downstream metabolites.

Therapeutic drug monitoring of nitisinone is crucial to ensure efficacy and safety. For this purpose, stable isotope-labeled internal standards are essential for accurate quantification in biological matrices. Nitisinone-¹³C₆ serves as the gold standard internal standard for the determination of nitisinone concentrations in plasma and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide a detailed overview of the mechanism of action of nitisinone and a comprehensive protocol for its quantification using Nitisinone-¹³C₆.

Mechanism of Action of Nitisinone in HT-1

Nitisinone's therapeutic effect is achieved by blocking the tyrosine degradation pathway at a step prior to the enzymatic defect in HT-1. By competitively inhibiting the HPPD enzyme, nitisinone prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This upstream blockade effectively halts the production of maleylacetoacetate and fumarylacetoacetate, the precursors to the highly toxic succinylacetone. Consequently, the severe liver, kidney, and neurological damage associated with HT-1 can be prevented. However, this inhibition leads to an accumulation of tyrosine in the blood (hypertyrosinemia), which necessitates a strict diet low in tyrosine and its precursor, phenylalanine, to avoid side effects such as corneal opacities and skin lesions.

References

Application Note: Quantitative Mass Spectrometry Imaging of Nitisinone-¹³C₆ in Rodent Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme in the tyrosine catabolic pathway.[1][2] By blocking this enzyme, nitisinone prevents the accumulation of toxic metabolites in patients with Hereditary Tyrosinemia Type 1 (HT-1).[3][4] Understanding the spatial distribution and concentration of nitisinone in target and off-target tissues is crucial for optimizing therapeutic efficacy and minimizing potential side effects. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the visualization and quantification of drugs and their metabolites directly in tissue sections.[5] This application note provides a detailed protocol for the quantitative imaging of Nitisinone-¹³C₆, a stable isotope-labeled internal standard, in rodent liver and kidney tissues using Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging.

Mechanism of Action of Nitisinone

Nitisinone's therapeutic effect is achieved by inhibiting HPPD, which is an upstream enzyme in the tyrosine degradation pathway. In individuals with HT-1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the buildup of toxic metabolites like maleylacetoacetate and fumarylacetoacetate. These are then converted to succinylacetone, a toxin that causes severe liver and kidney damage. By inhibiting HPPD, nitisinone effectively reduces the production of these harmful substances.

Figure 1: Nitisinone's inhibition of HPPD in the tyrosine catabolic pathway.

Quantitative Analysis of Nitisinone-¹³C₆ Distribution

Table 1: Hypothetical Quantitative Distribution of Nitisinone-¹³C₆ in Mouse Tissues via MALDI-MSI

| Time Post-Administration (hours) | Tissue | Mean Concentration (µg/g) ± SD |

| 1 | Liver | 15.2 ± 2.1 |

| Kidney | 8.5 ± 1.3 | |

| 4 | Liver | 25.8 ± 3.5 |

| Kidney | 14.2 ± 2.0 | |

| 24 | Liver | 10.1 ± 1.8 |

| Kidney | 5.6 ± 0.9 |

Table 2: Hypothetical Regional Distribution of Nitisinone-¹³C₆ within Kidney Tissue at 4 hours Post-Administration

| Kidney Region | Mean Concentration (µg/g) ± SD |

| Cortex | 16.5 ± 2.3 |

| Medulla | 11.9 ± 1.7 |

Experimental Protocols

This section outlines a detailed protocol for the quantitative mass spectrometry imaging of Nitisinone-¹³C₆ in rodent tissues. This protocol is a composite based on best practices for small molecule MSI and quantitative analysis using stable isotope-labeled internal standards.

Figure 2: Workflow for quantitative MSI of Nitisinone-¹³C₆.

Animal Dosing and Tissue Collection

-

Animal Model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

-

Drug Formulation: Prepare a suspension of Nitisinone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: Administer a single oral dose of Nitisinone (e.g., 10 mg/kg).

-

Tissue Harvesting: At predetermined time points (e.g., 1, 4, and 24 hours) post-dosing, euthanize the animals according to approved protocols.

-

Tissue Collection: Immediately excise the liver and kidneys.

-

Flash-Freezing: Snap-freeze the tissues in isopentane pre-cooled with liquid nitrogen to minimize degradation and preserve morphology.

-

Storage: Store the frozen tissues at -80°C until sectioning.

Tissue Sectioning and Slide Preparation

-

Cryosectioning: Equilibrate the frozen tissues to the cryostat temperature (-20°C). Section the tissues at a thickness of 10-12 µm.

-

Thaw-Mounting: Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides.

-

Desiccation: Dry the mounted tissue sections in a vacuum desiccator for at least 30 minutes prior to internal standard and matrix application.

Internal Standard and Matrix Application

-

Internal Standard Solution: Prepare a solution of Nitisinone-¹³C₆ in an appropriate solvent (e.g., 70% methanol) at a known concentration.

-

Internal Standard Application: Uniformly spray the Nitisinone-¹³C₆ solution over the tissue sections using an automated sprayer. This ensures even distribution for normalization.

-

Matrix Solution: Prepare a saturated solution of a suitable MALDI matrix for small molecule analysis, such as α-cyano-4-hydroxycinnamic acid (α-CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

-

Matrix Application: Apply the matrix solution onto the tissue sections using an automated sprayer to create a uniform, fine crystalline layer.

MALDI-MSI Data Acquisition

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a MALDI-TOF/TOF or MALDI-FTICR instrument.

-

Ionization Mode: Positive ion mode is typically used for the detection of Nitisinone.

-

Mass Range: Set the mass range to include the m/z of both Nitisinone and Nitisinone-¹³C₆.

-

Spatial Resolution: Define the desired spatial resolution (e.g., 50-100 µm).

-

Laser Parameters: Optimize the laser power and the number of shots per pixel to achieve good signal-to-noise ratio without causing excessive fragmentation or delocalization.

-

Data Acquisition: Acquire the MSI data by rastering the laser across the entire tissue section.

Data Analysis and Quantification

-

Software: Use specialized MSI data analysis software (e.g., SCiLS Lab, FlexImaging).

-

Ion Image Generation: Generate ion images for the specific m/z values corresponding to Nitisinone and Nitisinone-¹³C₆.

-

Normalization: Normalize the ion intensity of Nitisinone to the ion intensity of Nitisinone-¹³C₆ for each pixel to correct for variations in matrix deposition and ion suppression.

-

Calibration Curve: Prepare a calibration curve by spotting serial dilutions of Nitisinone with a fixed concentration of Nitisinone-¹³C₆ onto a control tissue section.

-

Quantification: Determine the concentration of Nitisinone in different regions of interest (ROIs) within the tissue by correlating the normalized ion intensities to the calibration curve.

Conclusion

Mass Spectrometry Imaging provides an unparalleled ability to visualize and quantify the distribution of Nitisinone within tissues at a microscopic level. The use of a stable isotope-labeled internal standard, Nitisinone-¹³C₆, is critical for achieving accurate quantification by correcting for matrix effects and ionization suppression. The protocols and illustrative data presented in this application note provide a comprehensive guide for researchers and drug development professionals to implement quantitative MSI in their studies of Nitisinone pharmacokinetics and tissue distribution. This approach can yield valuable insights into the drug's mechanism of action, efficacy, and potential for off-target effects.

References

- 1. dovepress.com [dovepress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nitisinone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative mass spectrometry imaging of drugs and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for Nitisinone-13C6 detection

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of Nitisinone and its internal standard, Nitisinone-13C6, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Nitisinone and this compound?

A1: For optimal detection, it is recommended to use Multiple Reaction Monitoring (MRM) in positive ion mode. The most commonly reported mass transitions are:

Some methods have also successfully utilized a negative ion mode with transitions of m/z 328.0 → 281.0 and 328.0 → 239.0 for Nitisinone.[3]

Q2: What is a suitable starting point for LC and MS parameters?

A2: A robust starting point for method development can be derived from validated methods. The following tables summarize typical parameters.

Table 1: Recommended Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Energy | 20 eV (for both analytes) |

| Dwell Time | 0.136 seconds |

Table 2: Recommended Liquid Chromatography Parameters

| Parameter | Value |

| Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |

| Mobile Phase | 90% Methanol, 10% 10 mM Ammonium Acetate |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

| Run Time | ~2 minutes |

| Retention Time | ~0.88 minutes for both analytes |

Q3: How should I prepare plasma samples for analysis?

A3: A simple and effective one-step protein precipitation is widely used. This method provides high recovery and is suitable for high-throughput analysis. For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q4: What are matrix effects and how can I minimize them?

A4: Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, which can lead to ion suppression or enhancement. This can compromise accuracy and precision.

Strategies to minimize matrix effects include:

-

Effective Sample Cleanup: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are crucial for removing interfering substances like phospholipids.

-

Chromatographic Separation: Optimize your LC method to separate Nitisinone from matrix components. Poor retention can increase the risk of matrix effects.

-

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

-

Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guide

Problem: Low or No Signal for Nitisinone / this compound

| Possible Cause | Recommended Solution |

| Incorrect MS/MS Transitions | Verify that the mass spectrometer is set to the correct precursor and product ions (e.g., 330 → 217.92 for Nitisinone). Infuse a standard solution to confirm the transitions and optimize collision energy. |

| Improper Ion Source Settings | Optimize ion source parameters such as temperature, gas flows, and voltages. Start with the values in Table 1 and adjust for your specific instrument. |

| Sample Degradation | Nitisinone stability can be affected by pH, temperature, and time. Ensure samples are processed promptly and stored correctly (e.g., -20°C for long-term). Prepare fresh stock solutions. |

| Inefficient Sample Extraction | Verify the protein precipitation protocol. Ensure the correct ratio of plasma to precipitation solvent (e.g., methanol) is used. Check the recovery; it should be >90%. |

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

| Possible Cause | Recommended Solution |